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An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane

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Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)-1,4-diazepane

Cat. No.: B3081037

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IUPAC Name: 1-(2-Ethoxyethyl)-1,4-diazepane

This technical guide provides a comprehensive overview of **1-(2-Ethoxyethyl)-1,4-diazepane**, a substituted diamine belonging to the **1,4-diazepane** class of compounds. Due to the limited availability of data for this specific molecule, this guide draws upon information from closely related N-substituted **1,4-diazepanes** and general synthetic methodologies for this compound class. The content is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Quantitative data for **1-(2-Ethoxyethyl)-1,4-diazepane** is not readily available in the literature. However, properties can be estimated based on the parent compound, **1,4-diazepane**, and structurally similar analogs such as **1-(2-Methoxyethyl)-1,4-diazepane**.



Property	Value (Estimated)	Reference Compound(s)
Molecular Formula	C ₉ H ₂₀ N ₂ O	-
Molecular Weight	172.27 g/mol	-
Boiling Point	220-230 °C (Predicted)	1-(2-Methoxyethyl)-1,4- diazepane (217.6±25.0 °C)[1]
Density	0.93-0.95 g/cm³ (Predicted)	1-(2-Methoxyethyl)-1,4- diazepane (0.921±0.06 g/cm³) [1]
рКа	10.5-10.7 (Predicted for the most basic nitrogen)	1-(2-Methoxyethyl)-1,4- diazepane (10.56±0.20)[1]
Solubility	Soluble in water and polar organic solvents	General property of small amines and ethers

Synthesis and Experimental Protocols

The synthesis of **1-(2-Ethoxyethyl)-1,4-diazepane** can be achieved through the N-alkylation of **1,4-diazepane**. A general experimental protocol is outlined below.

Reaction: N-alkylation of 1,4-diazepane with 1-bromo-2-ethoxyethane.

Experimental Protocol:

- Materials:
 - 1,4-Diazepane (1.0 eq)
 - 1-bromo-2-ethoxyethane (1.1 eq)
 - Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)
 - Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
 - Inert atmosphere (Nitrogen or Argon)

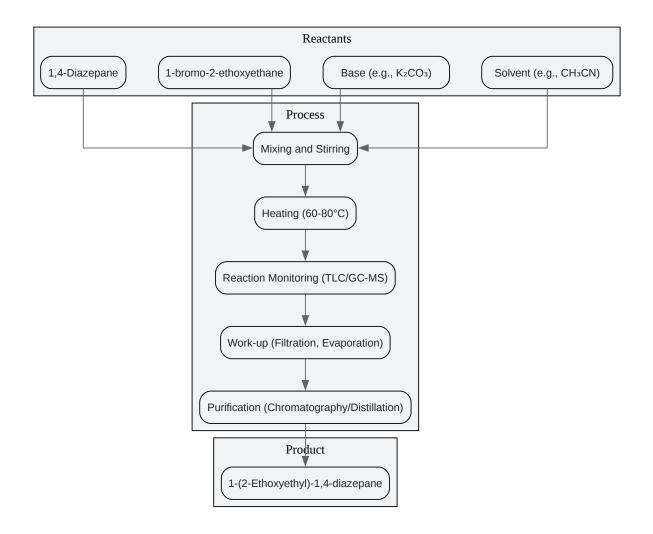


• Procedure:

- To a solution of 1,4-diazepane in the chosen solvent, add the base.
- Stir the mixture at room temperature under an inert atmosphere.
- Slowly add 1-bromo-2-ethoxyethane to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer
 Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter off the solid by-products (e.g., KBr).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 1-(2-Ethoxyethyl)-1,4-diazepane.

Diagram of the Synthetic Workflow:





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Caption: General workflow for the synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane.

Biological and Pharmacological Context



While specific biological data for **1-(2-Ethoxyethyl)-1,4-diazepane** is not available, the 1,4-diazepane scaffold is a core structure in many biologically active compounds. Derivatives of 1,4-diazepane have been reported to exhibit a wide range of pharmacological activities.

- Antihistaminic Activity: A more complex molecule containing the 1-(2-ethoxyethyl)-1,4diazepane moiety has shown potent H1-antihistaminic activity[2]. This suggests that the title
 compound could serve as a fragment or lead compound in the development of new
 antihistamines.
- Central Nervous System (CNS) Activity: 1,4-Diazepines are known to interact with benzodiazepine receptors in the CNS[3]. Depending on the substitution pattern, these compounds can act as anxiolytics, anticonvulsants, or antipsychotics[4][5].
- Other Potential Activities: Various derivatives of 1,4-diazepines have been investigated for a range of other biological effects, including antibacterial, antifungal, and anticancer properties[4][6].

Hypothesized Signaling Pathway (based on H1-Antihistaminic Activity):

As an H1-antihistamine, a compound containing the **1-(2-ethoxyethyl)-1,4-diazepane** structure would likely act as an inverse agonist at the H1 histamine receptor. This would block the downstream signaling cascade initiated by histamine.



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Caption: Hypothesized H1 receptor signaling pathway and point of inhibition.

Conclusion



1-(2-Ethoxyethyl)-1,4-diazepane is a molecule of interest due to its relationship with the pharmacologically significant 1,4-diazepane class. While direct experimental data is scarce, its synthesis can be readily achieved through standard N-alkylation procedures. Based on the activity of related compounds, it holds potential as a building block for the development of novel therapeutics, particularly in the areas of antihistamines and CNS-active agents. Further research is warranted to fully elucidate its physicochemical properties and biological activity profile.

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